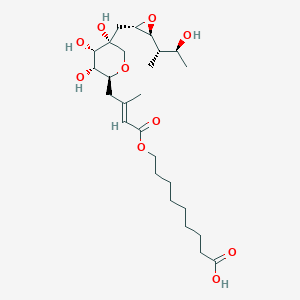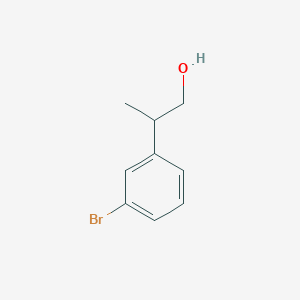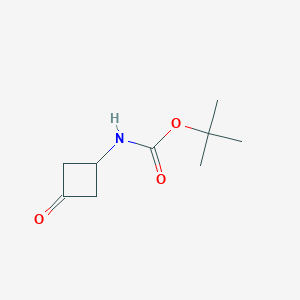
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride
描述
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, also known as CHTAC, is a chemical compound with the molecular formula ClCH2CH(OH)CH2N(Cl)(CH3)3 . It is a colorless to light yellow clear liquid . This compound can be used as a cation-generating agent for cellulose cationization by exhaustion method . It can also be used to resolve 2,2′-dihydroxy-1,1′-binaphthyl enantiomers and to synthesize cationic glycogen (Cat Gly) .
Synthesis Analysis
The optimal technological conditions for the synthesis of CHTAC have been found . The molar ratio of epichlorohydrin to trimethylammonium chloride was 0.95, the initial pH of the reaction mixture was 7.5-8.0, and the reaction temperature was controlled at 10 ℃ and then at 35 ℃ . A suitable catalyst was added, and steam distillation was applied for purifying the product . The qualified product obtained contained 69% CHTAC, with impurities epichlorohydrin≤0.0005% and 1,3-dichloro-2-propanol≤0.0015% .
Molecular Structure Analysis
The molecular weight of CHTAC is 188.10 g/mol . The linear formula of this compound is ClCH2CH(OH)CH2N(Cl)(CH3)3 . The SMILES string representation of the molecule is [Cl-].CN+©CC(O)CCl . The InChI representation is 1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 .
Physical And Chemical Properties Analysis
CHTAC is a colorless to light yellow clear liquid . It has a concentration of 65.0 to 73.0 w/w% . The water content is a maximum of 35.0% . The pH of a 50g/L solution at 25°C is 4.8 to 6.4 . The specific gravity at 20/20 is 1.17 . The refractive index is 1.45 .
科学研究应用
Modification of Viscose Rayon Fabric
This compound is used as a cationizing agent to modify viscose rayon fabric by the pad-batch method . This modification overcomes the electrostatic repulsion between negatively charged cellulose and acid dyes during dyeing, enabling dyeing without the need for electrolytes . The modified viscose rayon fabric offers significant color yield values and improved fastness properties such as washing, light, perspiration, and rubbing .
Cationic Cotton Modification
Cotton fabric is modified with this compound to decrease the electrostatic repulsion with the anionic dyes . The acid dyes are applied instead of the common reactive dyes to dye the modified fabrics . The dye-uptake of the modified fabric dyed by optimized conditions achieves to about 92%, which is comparable to traditional cotton dyeing process .
Cellulose Cationization
This compound can be used as a cation-generating agent for cellulose cationization by exhaustion method . This process is used to decrease the electrostatic repulsion between negatively charged cellulose and anionic dye molecules .
Enantiomer Resolution
It can be used to resolve 2,2′-dihydroxy-1,1′-binaphthyl enantiomers . Enantiomers are pairs of molecules that are mirror images of each other, and this compound can help separate them .
Synthesis of Cationic Glycogen
This compound can be used to synthesize cationic glycogen (Cat Gly) . Cationic glycogen can have various applications in the field of biomedicine .
Quaternization of N -aryl Chitosan Derivatives
It can be used as a quaternizing agent for quaternization of N -aryl chitosan derivatives . This process can enhance the solubility and bioactivity of chitosan, a natural polysaccharide with potential applications in fields like drug delivery and tissue engineering .
安全和危害
CHTAC is suspected of causing cancer (H351) and is harmful to aquatic life with long-lasting effects (H412) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment, not handling until all safety precautions have been read and understood, obtaining special instructions before use, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
作用机制
Target of Action
The primary target of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC) is cellulose, a complex carbohydrate that forms the primary structural component of plant cell walls . CHTAC acts as a cation-generating agent for cellulose cationization .
Mode of Action
CHTAC interacts with cellulose through a process known as cationization. This process involves the introduction of positive charges onto the cellulose fibers, which can enhance their reactivity and binding capacity . The cationization process is typically carried out by the exhaustion method .
Biochemical Pathways
The cationization of cellulose by CHTAC can affect various biochemical pathways. For instance, it can enhance the binding of dyes to the cellulose fibers, thereby improving the color yield in textile dyeing processes . Additionally, cationized cellulose can interact more effectively with negatively charged substances, such as certain types of pollutants, enabling its use in environmental remediation applications .
Pharmacokinetics
Given its chemical structure and properties, it is likely to be soluble in water , which could influence its bioavailability and distribution.
Result of Action
The cationization of cellulose by CHTAC results in the formation of cationic cellulose. This modified cellulose has enhanced reactivity and binding capacity, which can be utilized in various applications. For example, it can improve the color yield in textile dyeing processes and increase the efficiency of pollutant removal in environmental remediation .
Action Environment
The action of CHTAC can be influenced by various environmental factors. For instance, the efficiency of the cationization process can be affected by the pH and temperature of the reaction environment . Moreover, the stability and efficacy of CHTAC can be influenced by storage conditions. It is recommended to store CHTAC in a sealed container in a dry, cool place to maintain its stability and efficacy .
属性
IUPAC Name |
(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHGSFZFWKVDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOCl2, C6H15Cl2NO | |
| Record name | CHPTAC (50-70 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027534 | |
| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |
| Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CHPTAC (50-70 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
| Record name | CHPTAC (50-70 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2 g/cm³ | |
| Record name | CHPTAC (50-70 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
CAS RN |
3327-22-8 | |
| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrosil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3327-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK4X6ZD79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHPTAC (50-70 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)





![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)




